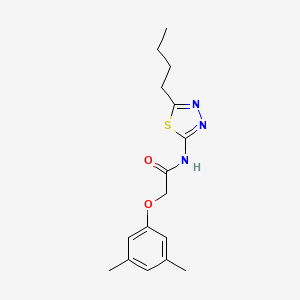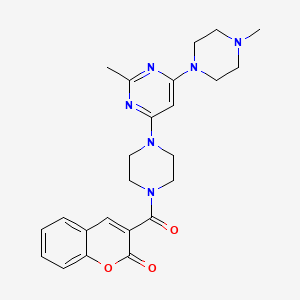![molecular formula C23H27N3O2 B4831273 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B4831273.png)
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone
描述
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring substituted with dimethyl groups and a piperazine ring substituted with a methoxyphenyl group
准备方法
The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Substitution with Dimethyl Groups: The indole ring is then substituted with dimethyl groups using Friedel-Crafts alkylation, where the indole reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with a dihaloalkane.
Substitution with Methoxyphenyl Group: The piperazine ring is substituted with a methoxyphenyl group through nucleophilic substitution, where the piperazine reacts with a methoxyphenyl halide.
Coupling of Indole and Piperazine Rings: The final step involves coupling the substituted indole and piperazine rings through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
化学反应分析
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, where the indole ring is oxidized to form indole-2,3-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents include alkyl halides and acyl halides.
Hydrolysis: The compound can undergo hydrolysis reactions, where the carbonyl group is hydrolyzed to form carboxylic acid derivatives. Common conditions include acidic or basic hydrolysis.
科学研究应用
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone has various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: The compound is used in the development of new materials, including polymers and dyes.
作用机制
The mechanism of action of 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with various receptors and enzymes, including serotonin receptors, dopamine receptors, and monoamine oxidase enzymes.
Pathways Involved: The compound may modulate neurotransmitter pathways, including the serotonergic, dopaminergic, and adrenergic pathways, leading to its potential therapeutic effects.
相似化合物的比较
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone can be compared with other similar compounds:
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanone: This compound has a similar structure but with a chlorophenyl group instead of a methoxyphenyl group. It may have different biological activities and chemical properties.
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-fluorophenyl)piperazin-1-yl]ethanone: This compound has a fluorophenyl group instead of a methoxyphenyl group. It may exhibit different pharmacological effects and reactivity.
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-nitrophenyl)piperazin-1-yl]ethanone: This compound has a nitrophenyl group instead of a methoxyphenyl group. It may have distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs.
属性
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-17-18(2)26(22-10-5-4-9-21(17)22)23(27)16-24-11-13-25(14-12-24)19-7-6-8-20(15-19)28-3/h4-10,15H,11-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHXDFHPOZTJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2,4-dichlorobenzamide](/img/structure/B4831193.png)
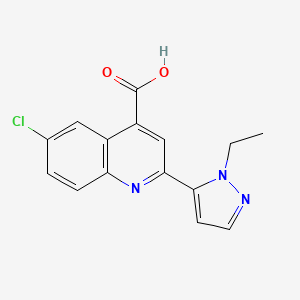
![7-[2-(1H-imidazol-4-yl)ethyl]-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4831200.png)
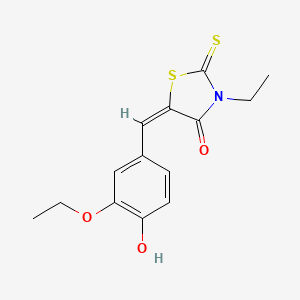
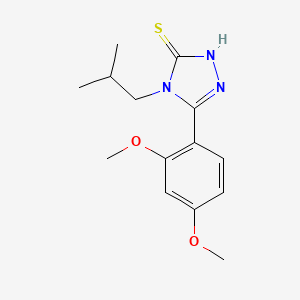
![5-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4831224.png)
![(1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B4831230.png)
![5-ethyl-N-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4831244.png)
![5-{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4831257.png)
![N-(5-CHLORO-2-METHYLPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4831265.png)
![[1-benzyl-5-methyl-2-oxo-4-(propionyloxy)-2,3-dihydro-1H-pyrrol-3-yl]acetic acid](/img/structure/B4831272.png)

